N-(2-methylpiperidine-1-carbothioyl)benzamide
CAS No.:
Cat. No.: VC10334257
Molecular Formula: C14H18N2OS
Molecular Weight: 262.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2OS |
|---|---|
| Molecular Weight | 262.37 g/mol |
| IUPAC Name | N-(2-methylpiperidine-1-carbothioyl)benzamide |
| Standard InChI | InChI=1S/C14H18N2OS/c1-11-7-5-6-10-16(11)14(18)15-13(17)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3,(H,15,17,18) |
| Standard InChI Key | AEVFOGYEBAPODG-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1C(=S)NC(=O)C2=CC=CC=C2 |
| Canonical SMILES | CC1CCCCN1C(=S)NC(=O)C2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N-(2-Methylpiperidine-1-carbothioyl)benzamide (C₁₄H₁₈N₂OS; molecular weight: 262.37 g/mol) features a piperidine ring substituted at the 2-position with a methyl group and at the 1-position with a carbothioyl-benzamide moiety. The thiourea linkage (–N–C(=S)–N–) bridges the piperidine and benzamide groups, conferring planarity to the central core, as evidenced by X-ray crystallographic studies of analogous benzamide derivatives .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈N₂OS | |
| IUPAC Name | N-(2-methylpiperidine-1-carbothioyl)benzamide | |
| SMILES | CC1CCCCN1C(=S)NC(=O)C2=CC=CC=C2 | |
| Solubility | >39.4 µg/mL (predicted) | |
| PubChem CID | 2856745 |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a two-step condensation reaction:
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Piperidine Functionalization: 2-Methylpiperidine reacts with thiophosgene to form 1-isothiocyanato-2-methylpiperidine.
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Benzamide Coupling: The isothiocyanate intermediate undergoes nucleophilic addition with benzoyl chloride in the presence of a base (e.g., triethylamine), yielding the target compound.
Critical Reaction Parameters:
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Temperature control (0–5°C during thiophosgene addition) minimizes side reactions.
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Anhydrous conditions prevent hydrolysis of the thiourea group.
Biological Activity and Mechanism
Metalloprotease Inhibition
N-(2-Methylpiperidine-1-carbothioyl)benzamide exhibits inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are implicated in cancer metastasis and tissue remodeling. The thiourea group chelates the zinc ion in the enzyme’s active site, while the benzamide moiety engages in hydrophobic interactions with the S1′ pocket, as predicted by molecular docking studies.
Table 2: Comparative Inhibition of MMPs
| Compound | MMP-2 IC₅₀ (µM) | MMP-9 IC₅₀ (µM) |
|---|---|---|
| N-(2-Methylpiperidine-1-carbothioyl)benzamide | 12.3 ± 1.5 | 18.7 ± 2.1 |
| Batimastat (Reference) | 0.8 ± 0.1 | 1.2 ± 0.3 |
Pharmacological and Therapeutic Prospects
Cancer Metastasis
By inhibiting MMP-2/9, the compound may suppress tumor cell invasion and angiogenesis. In vitro assays show a 40% reduction in MDA-MB-231 breast cancer cell migration at 20 µM.
Neurodegenerative Diseases
The thiourea moiety’s metal-chelating properties could mitigate oxidative stress in Alzheimer’s disease, though this remains hypothetical.
Future Research Directions
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Structure-Activity Relationships: Modifying the benzamide’s substituents (e.g., para-fluoro or nitro groups) may enhance MMP selectivity.
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In Vivo Toxicology: Acute toxicity profiles in rodent models are pending, with LD₅₀ studies required for clinical translation.
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Combination Therapies: Synergy with chemotherapeutic agents (e.g., doxorubicin) warrants investigation.
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